molecular formula C8H4BrF3N2 B2886923 2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole CAS No. 2366994-67-2

2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole

Cat. No.: B2886923
CAS No.: 2366994-67-2
M. Wt: 265.033
InChI Key: BSFYIPZCKQHDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole is a halogenated benzimidazole derivative characterized by a bromo(difluoro)methyl group at position 2 and a fluorine atom at position 4 of the benzimidazole core. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring system, widely studied for their pharmacological and material science applications. The introduction of bromine and fluorine substituents enhances electronic effects, metabolic stability, and binding affinity in biological systems .

Properties

IUPAC Name

2-[bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-8(11,12)7-13-5-3-1-2-4(10)6(5)14-7/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFYIPZCKQHDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(N2)C(F)(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole typically involves the introduction of bromine and difluoromethyl groups onto a benzimidazole scaffold. One common method involves the reaction of 4-fluoro-1H-benzimidazole with bromodifluoromethane in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzimidazoles with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of methyl-substituted benzimidazoles.

Scientific Research Applications

2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.

    Chemical Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Material Science: Utilized in the development of advanced materials with unique electronic and optical properties.

    Agricultural Chemistry: Investigated for its potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and difluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that disrupt normal enzyme function.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Synthesis Method Yield/Purity Key Applications/Properties
2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole Br(CF₂) (C2), F (C4) Not explicitly reported N/A Hypothesized: Anticancer/antimicrobial
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid () Br, Cl, F (C4, C6), COOH (C6) Multi-step alkylation/condensation Not reported Intermediate for kinase inhibitors
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzimidazole () Br (C6), F (C4), isopropyl (N1) Halogenation and alkylation 100% purity (SDS) Pharmaceutical intermediate
4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole () Br (C4, thiophene), CH₃ (C5, C6) Photoinitiated bromination ~50% tri-brominated Anticancer/antifungal research
2-(4-Fluorophenyl)-6-methyl-1H-benzimidazole () F (C4 phenyl), CH₃ (C6) Condensation with Na₂S₂O₅ in ethanol 92% yield Metabolic stability studies

Key Observations:

Halogenation Patterns : Bromine at position 2 or 4 increases steric bulk and electrophilicity compared to fluorine-only analogs (e.g., ). The bromo(difluoro)methyl group in the target compound likely enhances lipophilicity and resistance to oxidative metabolism .

Synthetic Complexity : Brominated thiophene derivatives () require harsh conditions (e.g., N-bromosuccinimide in CCl₄), leading to mixed halogenation products. In contrast, fluorine incorporation (e.g., ) is achieved via milder condensation methods with Na₂S₂O₅ .

Biological Relevance : Thiophene-substituted bromobenzimidazoles () exhibit anticancer and antifungal activity, suggesting the target compound’s bromo(difluoro)methyl group may confer similar properties. Fluorine at position 4 improves bioavailability, as seen in ’s metabolic stability studies .

Limitations and Challenges

  • Synthetic Yield : Bromination reactions often produce mixtures (e.g., : 50% tri-brominated product), complicating purification .
  • Toxicity : Brominated compounds may exhibit higher cytotoxicity compared to fluorine-only analogs, requiring careful pharmacokinetic profiling .

Biological Activity

The compound 2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole is a benzimidazole derivative that has garnered attention due to its potential biological activities. Benzimidazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structure-Activity Relationship (SAR)

Understanding the SAR of benzimidazole derivatives is crucial for predicting their biological activity. The position and nature of substituents on the benzimidazole ring significantly influence their pharmacological properties.

Key Findings from SAR Studies

  • Substituents at C2 and C4 : The presence of halogen atoms (such as bromine and fluorine) at these positions enhances the anti-inflammatory activity by increasing the compound's lipophilicity and receptor binding affinity .
  • Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at specific positions have shown improved anti-inflammatory effects, as they stabilize the transition state during receptor interaction .
  • Amide Linkers : The introduction of amide linkers has been found to be critical for maintaining activity against certain targets like IRAK4 (Interleukin-1 receptor-associated kinase 4) and Lck (lymphocyte-specific kinase) .

Biological Activity

The biological activities attributed to this compound include:

  • Anti-inflammatory Effects : This compound exhibits significant anti-inflammatory properties by inhibiting key inflammatory mediators. Studies have shown that it can inhibit COX-2 selectively, which is crucial for reducing inflammation without affecting COX-1, thereby minimizing gastrointestinal side effects .
  • Antimicrobial Activity : Preliminary tests indicate potential antimicrobial effects against various pathogens, although specific data on this compound's efficacy is limited compared to other benzimidazole derivatives .
  • Anticancer Properties : Some benzimidazole derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells. The specific mechanisms for this compound remain to be fully elucidated but may involve modulation of cell signaling pathways .

Case Studies

Several studies have explored the biological activity of related benzimidazole compounds, providing insights into the potential effects of this compound.

Study 1: Anti-inflammatory Activity

A study conducted by Guo et al. (2008) demonstrated that certain substituted benzimidazole derivatives exhibit potent antagonistic effects on bradykinin receptors, which are involved in pain and inflammation. The findings suggest that similar modifications on this compound could enhance its anti-inflammatory profile .

Study 2: Inhibition of Lck Kinase

Research has shown that compounds with structural similarities to this compound can effectively inhibit Lck kinase activity, which plays a role in T-cell activation. The IC50 values reported for effective inhibitors were as low as 0.12 nM, indicating a strong potential for therapeutic applications in autoimmune diseases .

Q & A

Q. What are the optimal synthetic routes for preparing 2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole?

Methodological Answer: The synthesis typically involves cyclization of substituted benzene precursors with appropriate nitrogen sources. Key steps include:

  • Substitution Reactions: Bromine and fluorine atoms can be introduced via electrophilic halogenation using reagents like N-bromosuccinimide (NBS) or Selectfluor™ under controlled conditions .
  • Cyclization: Benzimidazole ring formation is achieved using o-phenylenediamine derivatives in the presence of acidic catalysts (e.g., HCl/EtOH) at 80–100°C .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
BrominationNBS, DMF, 0°C → RT, 12 h65–7090
CyclizationHCl/EtOH, reflux, 6 h50–5585
PurificationSilica gel (hexane:EtOAc = 3:1)98

Q. How is the compound characterized structurally and spectroscopically?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 4.5–5.0 ppm (CHF2/BrCF2 groups) .
    • ¹³C NMR: Signals for C-Br (~100 ppm) and C-F (~110 ppm) .
  • FTIR: Stretching vibrations at 1610–1620 cm⁻¹ (C=N, imidazole ring), 740–760 cm⁻¹ (C-Br), and 1150–1200 cm⁻¹ (C-F) .
  • Mass Spectrometry: Molecular ion peaks (M⁺) align with the molecular formula (C8H5BrF3N2) .

Q. What are the key reactivity patterns of this compound?

Methodological Answer:

  • Nucleophilic Substitution: The bromine atom is susceptible to substitution with amines (e.g., NH3/EtOH) or thiols (e.g., NaSH/DMSO) .
  • Oxidation: Difluoromethyl groups can oxidize to carbonyls under strong oxidizing conditions (e.g., KMnO4/H2SO4) .
  • Cross-Coupling: Suzuki-Miyaura reactions (Pd catalysts) enable aryl group introduction at the bromine site .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking: Use software (AutoDock Vina) to simulate binding to targets like EGFR (PDB ID: 1M17). Parameters include:
    • Grid box centered on ATP-binding site (coordinates: x=15, y=10, z=20).
    • Docking scores < -7.0 kcal/mol indicate strong binding .
  • ADMET Prediction: Tools like SwissADME assess bioavailability (%ABS >30) and blood-brain barrier penetration (logBB < 0.3) .

Table 2: Docking Scores for Analogues

CompoundTarget (PDB ID)Docking Score (kcal/mol)
Parent compound1M17-8.2
4-Fluoro derivative1M17-7.6
6-Bromo analogue1M17-7.9

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Analysis: Re-evaluate IC50 values using standardized assays (e.g., MTT for cytotoxicity) with triplicate measurements .
  • Metabolic Stability: Test compound stability in liver microsomes (human/rat) to identify false negatives due to rapid degradation .
  • Epistatic Effects: Use CRISPR-Cas9 knockout models to confirm target specificity if off-target effects are suspected .

Q. What strategies optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., cyclization in 1 h vs. 6 h) and improves yield by 15–20% .
  • Flow Chemistry: Continuous flow systems minimize side reactions (e.g., bromine hydrolysis) and enhance reproducibility .
  • Catalyst Screening: Test Pd(OAc)2/XPhos systems for Suzuki couplings to achieve >90% conversion .

Q. How to analyze conflicting spectral data (e.g., NMR vs. X-ray)?

Methodological Answer:

  • X-ray Crystallography: Resolve ambiguity in substituent positions (e.g., bromine vs. fluorine orientation) .
  • Dynamic NMR: Detect rotational barriers in difluoromethyl groups causing signal splitting at low temperatures (−40°C) .
  • DFT Calculations: Compare computed ¹³C NMR shifts (Gaussian 16) with experimental data to validate structures .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation (use fume hoods) .
  • Waste Disposal: Halogenated waste must be neutralized with 10% NaOH before disposal in designated containers .
  • Acute Toxicity: LD50 (rat, oral) > 500 mg/kg; avoid prolonged skin contact due to potential irritancy .

Key Challenges and Future Directions

  • Data Reproducibility: Variability in biological assays (e.g., cell line sensitivity) requires harmonized protocols .
  • Targeted Drug Design: Computational fragment-based approaches can improve selectivity for kinase inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.